Isoquinolin-8-yl 3-hydroxybenzoate Isoquinolin-8-yl 3-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 2231672-95-8
VCID: VC2787432
InChI: InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H
SMILES: C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol

Isoquinolin-8-yl 3-hydroxybenzoate

CAS No.: 2231672-95-8

Cat. No.: VC2787432

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Isoquinolin-8-yl 3-hydroxybenzoate - 2231672-95-8

Specification

CAS No. 2231672-95-8
Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
IUPAC Name isoquinolin-8-yl 3-hydroxybenzoate
Standard InChI InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H
Standard InChI Key LDQSLCTXCQUZTD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O
Canonical SMILES C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O

Introduction

Chemical Structure and Properties

Isoquinolin-8-yl 3-hydroxybenzoate is characterized by its unique molecular structure that combines an isoquinoline moiety with a 3-hydroxybenzoate group. This ester linkage creates a compound with distinctive chemical behavior and potential biological activities.

Molecular Identification

The compound is identified through several standardized chemical identifiers:

ParameterValue
Chemical NameIsoquinolin-8-yl 3-hydroxybenzoate
CAS Registry Number2231672-95-8
Molecular FormulaC₁₆H₁₁NO₃
Molecular Weight265.26 g/mol
MDL NumberMFCD31417448

The molecular structure features an isoquinoline ring system connected to a 3-hydroxybenzoate group through an ester bond. The compound contains sixteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms .

Physical Characteristics

Based on its structural components, isoquinolin-8-yl 3-hydroxybenzoate exists as a solid at standard temperature and pressure. The compound contains functional groups that can participate in hydrogen bonding, including the hydroxyl group on the benzoate portion and the nitrogen in the isoquinoline ring system. These features influence its solubility profile and potential interactions with biological systems.

Relationship to Isoquinoline Chemistry

Understanding isoquinolin-8-yl 3-hydroxybenzoate requires consideration of the broader context of isoquinoline chemistry.

Isoquinoline Framework

The isoquinoline nucleus forms the structural backbone of numerous bioactive compounds, both natural and synthetic. This heterocyclic system consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic structure with diverse chemical properties. The 8-position substitution in isoquinolin-8-yl 3-hydroxybenzoate represents a specific functionalization point on this framework.

Synthetic Methodology

The synthesis of isoquinolin-8-yl 3-hydroxybenzoate potentially involves esterification reactions between 8-hydroxyisoquinoline and 3-hydroxybenzoic acid or its derivatives. Research into efficient synthetic routes for this compound could contribute to broader methodologies for preparing functionalized isoquinolines.

Research Gaps and Future Directions

Current understanding of isoquinolin-8-yl 3-hydroxybenzoate presents several opportunities for future investigation.

Biological Activity Profiling

A comprehensive evaluation of the biological activities of isoquinolin-8-yl 3-hydroxybenzoate remains to be conducted. Potential areas for investigation include:

  • Antimicrobial properties

  • Enzyme inhibition profiles

  • Cytotoxicity against various cell lines

  • Anti-inflammatory effects

Such studies would provide valuable insights into the compound's potential therapeutic applications.

Structure Optimization

If biological activities are identified, structural modifications could be explored to enhance potency or selectivity. Possible modifications include:

  • Varying the position of the hydroxyl group on the benzoate portion

  • Introducing additional functional groups

  • Exploring bioisosteric replacements of key structural elements

Physical Property Characterization

More detailed characterization of the compound's physical properties would benefit research applications. Properties of interest include:

  • Solubility in various solvents

  • Stability under different conditions

  • Spectroscopic profiles (UV, IR, NMR)

  • Crystal structure determination

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